1,2,2-Trifluoropropane
Overview
Description
1,2,2-Trifluoropropane is a chemical compound with the molecular formula C3H5F3 . Its average mass is 98.067 Da and its monoisotopic mass is 98.034332 Da .
Molecular Structure Analysis
The molecular structure of 1,2,2-Trifluoropropane includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 10 bonds, including 5 non-H bonds .Physical And Chemical Properties Analysis
1,2,2-Trifluoropropane has a molecular weight of 98.0670 . Its boiling point is 291.9 K .Scientific Research Applications
Enantioselective Synthesis
The ability to synthesize enantioselective compounds is crucial in the development of pharmaceuticals and agrochemicals. 1,2,2-Trifluoropropane derivatives have been utilized in the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes, offering high diastereoselectivity and enantioselectivity through reactions catalyzed by specific rhodium complexes (Denton, Sukumaran, & Davies, 2007).
Sustainability in Chemical Processes
The conversion of trifluoromethane, a byproduct of industrial processes, into valuable fluorinated compounds represents a move towards more sustainable chemical production. This conversion utilizes flow reactor setups and modern analytical tools to ensure environmental safety and efficiency (Musio, Gala, & Ley, 2018).
Hydrogen-Bonding Studies
Understanding hydrogen-bonding interactions involving fluorinated compounds like 2-(trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane provides insights into their structural and thermodynamic properties, which are essential for designing new materials and pharmaceuticals (Guerrero et al., 2009).
Reactivity and Synthesis
The reactivity of 2,2,2-Trifluorodiazoethane, a related compound, has been extensively studied for the synthesis of trifluoromethyl-substituted organic molecules. Its applications in academic and industrial research highlight the importance of fluorinated reagents in modern chemistry (Mykhailiuk, 2020).
Liquid Crystalline Properties
Fluorinated compounds, including those derived from 1,2,2-Trifluoropropane, have been shown to exhibit liquid crystalline properties. This has significant implications for the development of advanced materials and technologies (Bradley et al., 2002).
Molecular Modeling and Ionic Liquids
The study of pyridinium-based ionic liquids containing trifluoromethanesulfonyl groups has revealed their potential in understanding the thermodynamic and transport properties of ionic liquids, which are crucial for various industrial applications (Cadena et al., 2006).
Safety And Hazards
The safety data sheet for 1,2,2-Trifluoropropane suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of exposure, appropriate measures such as moving the victim into fresh air, washing off with soap and water, and consulting a doctor are recommended .
properties
IUPAC Name |
1,2,2-trifluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3/c1-3(5,6)2-4/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONSGGANNRCHDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539225 | |
Record name | 1,2,2-Trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60539225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2-Trifluoropropane | |
CAS RN |
811-94-9 | |
Record name | 1,2,2-Trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60539225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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